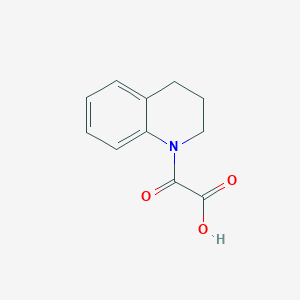

3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid

説明

3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic acid is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dihydroquinoline with oxoacetic acid under specific reaction conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve purification steps such as crystallization or chromatography to obtain the desired product in high purity.

化学反応の分析

Types of Reactions

3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,3-dione derivatives, while reduction may produce 3,4-dihydroquinoline derivatives with different functional groups.

科学的研究の応用

Scientific Research Applications

Biology

- Antimicrobial Properties : The compound has demonstrated activity against a range of pathogens, including bacteria and fungi. Its mechanism often involves disrupting cellular membrane integrity, leading to cell death. For example, it has shown inhibitory effects on Staphylococcus aureus and Escherichia coli by interfering with cell wall synthesis and membrane integrity.

- Anticancer Activity : Research indicates that 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid can inhibit the proliferation of cancer cells. Studies have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells, through mechanisms such as apoptosis induction .

Medicine

- Therapeutic Development : The compound is being investigated for potential therapeutic applications in treating diseases such as cancer and infections. Its ability to inhibit specific enzymes involved in disease pathways makes it a candidate for drug development.

- Neuroprotective Effects : In models of neurodegenerative diseases like Alzheimer's, derivatives of this compound have shown promise by inhibiting acetylcholinesterase and monoamine oxidase-B, suggesting potential for cognitive enhancement or neuroprotection .

Industry

- Agrochemicals : The compound's biological activity extends to applications in agriculture, where it may be used in the development of new agrochemicals aimed at pest control or plant protection.

Antimicrobial Efficacy

A study highlighted the antimicrobial properties of this compound against various strains:

| Pathogen | Activity | Mechanism |

|---|---|---|

| Staphylococcus aureus | Inhibitory | Disruption of membrane integrity |

| Escherichia coli | Inhibitory | Interference with cell wall synthesis |

| Candida albicans | Inhibitory | Membrane disruption |

The results indicated that the compound could serve as a novel antimicrobial agent with significant potential in clinical settings.

Cancer Cell Studies

Research published in MDPI evaluated the anticancer effects of this compound among others. The study showed significant inhibition of cell proliferation in MCF-7 cells through apoptosis pathways. The findings suggest that derivatives of this compound could be developed into effective anticancer therapies .

Neuroprotective Studies

In a study focused on Alzheimer's disease models, compounds related to this compound exhibited dual-target inhibition against acetylcholinesterase and monoamine oxidase-B. This dual inhibition suggests potential therapeutic efficacy in enhancing cognitive function and protecting against neurodegeneration .

作用機序

The mechanism of action of 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

類似化合物との比較

Similar Compounds

3,4-Dihydroisoquinolin-1(2H)-one: This compound shares a similar quinoline skeleton and is known for its biological activities.

8-Hydroxy-3,4-dihydro-1H-quinolin-2-one: Another quinoline derivative with potential biological applications.

3,4-Dihydro-1H-quinolin-2-one: A related compound with similar chemical properties.

Uniqueness

3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic acid is unique due to its specific functional groups and the potential for diverse chemical modifications. This allows for the development of a wide range of derivatives with varying biological activities and applications.

生物活性

3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and neuroprotective properties. The synthesis methods and structure-activity relationships are also discussed.

Chemical Structure and Synthesis

The chemical structure of this compound features a quinoline backbone with an oxo group and an acetic acid moiety. This compound can be synthesized through various methods, including hydrolysis of pyranoquinolinones or via palladium-catalyzed reactions. The synthesis typically yields high purity and good yields, making it suitable for further biological evaluations.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to disrupt cellular membrane integrity in certain pathogens, leading to cell death. Notably, studies have demonstrated its effectiveness against various bacteria and fungi, suggesting potential applications in treating infections.

| Pathogen | Activity | Mechanism |

|---|---|---|

| Staphylococcus aureus | Inhibitory | Disruption of membrane integrity |

| Escherichia coli | Inhibitory | Cell wall synthesis interference |

| Candida albicans | Inhibitory | Membrane disruption |

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies indicate that it induces apoptosis in several cancer types by modulating specific signaling pathways. For instance, it has shown promising results against breast cancer cells (MCF-7) and lung cancer cells (A549).

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.5 | Apoptosis induction |

| A549 | 12.3 | Cell cycle arrest |

| HeLa | 10.8 | ROS generation |

Neuroprotective Effects

Recent studies have focused on the neuroprotective potential of this compound, particularly in the context of Alzheimer's disease. Compounds derived from this scaffold have been identified as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical targets in the treatment of neurodegenerative diseases.

- Inhibition Potency : The compound demonstrated IC50 values of 0.28 µM for AChE and 0.91 µM for MAO-B, indicating strong inhibitory activity.

- Blood-Brain Barrier Penetration : Studies suggest that it can effectively cross the blood-brain barrier, making it a viable candidate for central nervous system therapies.

Case Studies

- Antimicrobial Efficacy : A study conducted by Redalyc demonstrated that derivatives of this compound exhibited potent activity against Staphylococcus aureus and E. coli, highlighting its potential as a novel antimicrobial agent .

- Cancer Cell Studies : Research published in MDPI evaluated the anticancer effects of various quinoline derivatives, including this compound, showing significant inhibition of cell proliferation in MCF-7 cells through apoptosis pathways .

- Neuroprotective Studies : In a study focused on Alzheimer's disease models, compounds with the 3,4-dihydroquinoline structure exhibited dual-target inhibition against AChE and MAO-B, demonstrating potential therapeutic efficacy .

特性

IUPAC Name |

2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10(11(14)15)12-7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6H,3,5,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNDXNKYPCIUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649321 | |

| Record name | (3,4-Dihydroquinolin-1(2H)-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018565-99-5 | |

| Record name | (3,4-Dihydroquinolin-1(2H)-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。